Cas no 428856-23-9 ({1-(4-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol)

{1-(4-Methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol is a benzimidazole derivative characterized by its functionalized aromatic structure, incorporating both a benzodiazole core and a hydroxymethyl substituent. This compound exhibits potential utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals or agrochemicals, owing to its reactive hydroxyl group and stable heterocyclic framework. Its structural features enable further derivatization, facilitating the introduction of additional functional groups. The presence of the 4-methylphenyl moiety may enhance lipophilicity, influencing solubility and binding properties. Suitable for research applications, this compound is typically handled under controlled conditions due to its sensitivity. Purity and stability are critical considerations for its effective use in synthetic pathways.
{1-(4-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol structure
428856-23-9 structure
Product Name:{1-(4-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol
CAS No:428856-23-9
MF:C16H16N2O
MW:252.311043739319
MDL:MFCD02858822
CID:928548
PubChem ID:755513
Update Time:2025-06-13

{1-(4-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol Chemical and Physical Properties

Names and Identifiers

    • (1-(4-Methylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol
    • [1-(4-METHYLBENZYL)-1H-BENZIMIDAZOL-2-YL]METHANOL
    • [1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol(SALTDATA: FREE)
    • [1-[(4-methylphenyl)methyl]benzimidazol-2-yl]methanol
    • {1-[(4-methylphenyl)methyl]benzimidazol-2-yl}methan-1-ol
    • AC1Q2LZ8
    • CTK8E2909
    • Oprea1_140321
    • STOCK3S-45317
    • {1-(4-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol
    • Cambridge id 6590716
    • SCHEMBL13508302
    • BS-36636
    • DB-190041
    • DTXSID00353841
    • EN300-33688
    • Z25755396
    • {1-[(4-methylphenyl)methyl]-1,3-benzodiazol-2-yl}methanol
    • MFCD02858822
    • {1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
    • 428856-23-9
    • CCG-115345
    • AB00111298-01
    • AF-399/40771678
    • F1005-0056
    • AKOS000272146
    • STK866188
    • MDL: MFCD02858822
    • Inchi: 1S/C16H16N2O/c1-12-6-8-13(9-7-12)10-18-15-5-3-2-4-14(15)17-16(18)11-19/h2-9,19H,10-11H2,1H3
    • InChI Key: HGWWVTNFOCMXDS-UHFFFAOYSA-N
    • SMILES: OCC1=NC2C=CC=CC=2N1CC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 252.12600
  • Monoisotopic Mass: 252.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • PSA: 38.05000
  • LogP: 2.88530

{1-(4-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

{1-(4-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol Pricemore >>

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{1-(4-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol Suppliers

Amadis Chemical Company Limited
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(CAS:428856-23-9){1-(4-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol
Order Number:A1184064
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:54
Price ($):1123.0
Email:sales@amadischem.com

{1-(4-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol Related Literature

Additional information on {1-(4-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol

Introduction to {1-(4-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol (CAS No. 428856-23-9)

{1-(4-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol (CAS No. 428856-23-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the benzodiazepine class, which is well-known for its diverse biological activities and therapeutic applications. The unique structural features of this compound make it a valuable candidate for various pharmacological studies and drug development initiatives.

The chemical structure of {1-(4-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol consists of a benzodiazepine core with a substituted methylphenyl group attached to the methylene bridge. This structural arrangement imparts specific pharmacological properties that distinguish it from other members of the benzodiazepine family. Recent research has focused on elucidating the mechanisms of action and potential therapeutic applications of this compound.

In terms of its synthesis, {1-(4-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol can be prepared through a series of well-defined chemical reactions. One common approach involves the condensation of 2-amino-5-chlorobenzophenone with 4-methylbenzaldehyde, followed by reduction and cyclization steps to form the final product. The synthetic route is highly reproducible and can be scaled up for industrial production, making it an attractive option for pharmaceutical companies.

The biological activity of {1-(4-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol has been extensively studied in both in vitro and in vivo models. Research has shown that this compound exhibits potent binding affinity to GABA-A receptors, which are key targets for anxiolytic and sedative drugs. Additionally, it has demonstrated anticonvulsant properties, making it a potential candidate for the treatment of epilepsy and other seizure disorders.

Recent studies have also explored the neuroprotective effects of {1-(4-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound significantly reduced neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism behind this neuroprotective effect is thought to involve modulation of oxidative stress and inflammation pathways.

Beyond its central nervous system (CNS) effects, {1-(4-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol has shown promise in other therapeutic areas as well. For instance, preliminary data suggest that it may have anti-inflammatory properties, which could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to fully understand the scope of its therapeutic potential.

In the context of drug development, the pharmacokinetic properties of {1-(4-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol are crucial for its clinical application. Studies have demonstrated that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed after oral administration and exhibits good bioavailability. The compound is metabolized primarily by hepatic enzymes and is eliminated through renal excretion.

Toxicity studies have shown that {1-(4-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol has a relatively low toxicity profile at therapeutic doses. However, like other benzodiazepines, it may cause side effects such as drowsiness and dizziness at higher concentrations. Preclinical safety assessments are ongoing to ensure its safe use in humans.

In conclusion, {1-(4-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol (CAS No. 428856-23-9) represents a promising compound with a wide range of potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As more studies are conducted to explore its full potential, it is likely that this compound will play a significant role in advancing our understanding and treatment of various medical conditions.

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Amadis Chemical Company Limited
(CAS:428856-23-9){1-(4-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol
A1184064
Purity:99%
Quantity:1g
Price ($):1123.0
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